3-Ethylazetidin-3-ol hydrochloride

Description

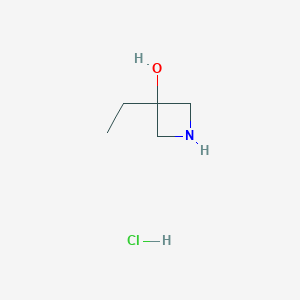

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOMOKLCCGODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634425 | |

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-00-1 | |

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic and Analytical Characterization of 3 Ethylazetidin 3 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 3-Ethylazetidin-3-ol (B3307948) hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its chemical structure and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY, ¹H-¹³C HMBC, ¹H-¹⁵N HMBC) for Structural Elucidation

The unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals in 3-Ethylazetidin-3-ol hydrochloride is achieved through a suite of two-dimensional NMR experiments.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu In the case of this compound, HMBC spectra would be crucial for confirming the connectivity around the quaternary carbon (C3) and the attachment of the ethyl group. For instance, correlations would be expected between the methyl protons of the ethyl group and both the methylene (B1212753) carbon of the ethyl group and the C3 carbon of the azetidine (B1206935) ring. Similarly, the protons on the azetidine ring (at C2 and C4) would show correlations to the carbons of the ethyl group and to each other across the nitrogen atom.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) , although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides invaluable information about the nitrogen environment. nih.govrsc.org For azetidine derivatives, the ¹⁵N chemical shift is sensitive to substitution on the nitrogen atom. ipb.pt An ¹H-¹⁵N HMBC experiment would show correlations between the protons on the carbons adjacent to the nitrogen (C2 and C4) and the nitrogen atom itself, confirming the heterocyclic structure.

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. libretexts.orgresearchgate.net This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY would reveal through-space interactions between the protons of the ethyl group and the protons on the azetidine ring, helping to define their relative orientation.

A summary of expected NMR data, based on analysis of similar azetidine structures, is presented below. researchgate.netdocbrown.infochemicalbook.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CH₃ (ethyl) | ~ 0.9 (triplet) | ~ 8 | CH₂ (ethyl), C3 |

| CH₂ (ethyl) | ~ 1.7 (quartet) | ~ 30 | CH₃ (ethyl), C3 |

| C2-H₂ / C4-H₂ | ~ 3.8 - 4.2 (multiplets) | ~ 55 | C3, C4/C2, C(ethyl) |

| C3-OH | Broad singlet | - | - |

| N-H | Broad singlet | - | - |

| C3 | - | ~ 65 | - |

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Conformational Analysis of Azetidine Rings via NMR Data

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation can be investigated using NMR data, particularly through the analysis of proton-proton coupling constants (³JHH) and NOESY data. docbrown.infoacs.org The conformation of the ring and the orientation of the ethyl and hydroxyl substituents at the C3 position are critical for understanding the molecule's three-dimensional shape.

In solution, the azetidine ring can undergo rapid inversion. However, the presence of substituents can favor one conformation over another. NOESY experiments can help to determine the relative orientation of the substituents by observing which protons are close to each other in space. For example, the presence of a NOESY cross-peak between the ethyl group protons and a specific proton on the azetidine ring would indicate their proximity in the dominant conformation.

X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry Determination

While NMR provides information about the structure in solution, single-crystal X-ray crystallography gives precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. durham.ac.uknih.govresearchgate.net

For this compound, which is chiral at the C3 position, X-ray crystallography would be the definitive method to determine the absolute configuration of a single enantiomer. The resulting crystal structure would reveal the precise puckering of the azetidine ring and the spatial arrangement of the ethyl and hydroxyl groups. Based on studies of similar azetidine compounds, the azetidine ring is expected to be non-planar. nih.gov The bond lengths and angles would be consistent with those of a strained four-membered ring system.

A hypothetical table of crystallographic data, based on known azetidine structures, is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 9 |

| c (Å) | 10 - 15 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

Advanced Chromatographic Methodologies

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a drug substance and for identifying and quantifying any impurities. nih.govglobalresearchonline.netresearchgate.net A reversed-phase HPLC method would typically be developed for this compound. This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.

The method would be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. globalresearchonline.net Impurity profiling involves the detection of any related substances, which could be starting materials, by-products from the synthesis, or degradation products. researchgate.netresearchgate.netnih.gov These impurities would be identified by comparing their retention times with those of known standards or by using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

| HPLC Method Parameter | Typical Conditions |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% TFA (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Chiral HPLC for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral HPLC is the most common technique for separating and quantifying enantiomers. nih.govmdpi.commdpi.com This is typically achieved using a chiral stationary phase (CSP).

For a polar compound like this compound, a polysaccharide-based CSP (e.g., derivatized cellulose (B213188) or amylose) would be a suitable choice. mdpi.com The separation would likely be performed in normal-phase, polar organic, or reversed-phase mode, depending on the specific CSP and the solubility of the compound. The method would be developed to achieve baseline separation of the two enantiomers, allowing for the accurate determination of the enantiomeric excess (ee) of the sample.

| Chiral HPLC Method Parameter | Typical Conditions |

| Column | Chiralpak® IA or similar (amylose-based) |

| Mobile Phase | Heptane : Ethanol (B145695) with a basic or acidic additive |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the determination of the molecular weight and the elucidation of the structural features of a compound through the analysis of its fragmentation patterns. For this compound, MS analysis provides critical data for confirming its identity and characterizing its chemical structure.

When subjected to analysis by electrospray ionization (ESI), a soft ionization technique, 3-Ethylazetidin-3-ol is expected to be readily protonated, primarily at the nitrogen atom of the azetidine ring, due to its basic nature. This results in the observation of the protonated molecule [M+H]⁺ in the mass spectrum. The molecular weight of 3-Ethylazetidin-3-ol (the free base) is 101.15 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 102.16. The hydrochloride salt itself is not typically observed directly in the gas phase under common ESI conditions; instead, the analysis reflects the mass of the protonated free base.

The fragmentation of the protonated 3-Ethylazetidin-3-ol molecule is anticipated to proceed through several characteristic pathways, guided by the presence of the hydroxyl group and the strained four-membered azetidine ring. The fragmentation of similar azetidinol (B8437883) structures is often initiated by the cleavage of the azetidine ring. rsc.org

A primary fragmentation pathway likely involves the cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage), a common fragmentation for alcohols. libretexts.org This would lead to the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, resulting in a resonance-stabilized oxonium ion.

Another significant fragmentation route is expected to be the cleavage of the azetidine ring itself. The strained nature of the four-membered ring makes it susceptible to ring-opening reactions upon ionization. This can lead to a variety of fragment ions, depending on the specific bonds that are cleaved. For instance, the loss of ethene (C₂H₄) or other small neutral molecules from the ring structure is a plausible fragmentation pathway. The fragmentation of aliphatic amines often involves α-cleavage, where the largest alkyl group is preferentially lost. miamioh.edu In this case, cleavage of the bond between the nitrogen and the carbon bearing the ethyl and hydroxyl groups could occur.

Based on these principles, a proposed fragmentation scheme can be outlined. The initial protonated molecule [M+H]⁺ at m/z 102 undergoes collision-induced dissociation (CID) to yield several key fragment ions.

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to definitively confirm these fragmentation pathways and the structures of the resulting ions. However, the predicted fragments provide a solid basis for the interpretation of the mass spectrum of this compound.

| Proposed Fragment | Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| Protonated Molecule | [C₅H₁₁NO + H]⁺ | 102.16 | Protonation of the free base |

| Fragment 1 | [C₃H₆NO]⁺ | 72.04 | α-cleavage with loss of ethyl radical (•C₂H₅) |

| Fragment 2 | [C₄H₈N]⁺ | 70.06 | Ring cleavage and rearrangement |

| Fragment 3 | [C₂H₅]⁺ | 29.04 | Cleavage resulting in the ethyl cation |

Computational Chemistry and Theoretical Investigations of 3 Ethylazetidin 3 Ol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Ethylazetidin-3-ol (B3307948) hydrochloride. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

DFT calculations can be employed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. For the protonated form of 3-Ethylazetidin-3-ol, the azetidinium ion, the presence of the electron-withdrawing hydroxyl group and the positive charge on the nitrogen atom are expected to lower the energies of both HOMO and LUMO, influencing its susceptibility to nucleophilic attack.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the case of the 3-ethylazetidinium-3-ol cation, the MEP would likely show a high positive potential around the nitrogen atom and the hydrogens attached to it, as well as a significant positive potential on the carbon atoms of the azetidine (B1206935) ring, indicating their electrophilic character.

Detailed research findings from DFT studies on similar azetidinium systems allow for the prediction of geometric parameters. The table below presents hypothetical yet realistic DFT-calculated properties for the 3-ethylazetidinium-3-ol cation, based on known trends for small nitrogen heterocycles.

| Parameter | Predicted Value | Significance |

| C-N Bond Length (Å) | ~1.50 - 1.55 | Reflects the single bond character within the strained ring. |

| C-C Bond Length (Å) | ~1.54 - 1.58 | Typical for sp³-sp³ carbon bonds in a cyclic system. |

| C-O Bond Length (Å) | ~1.42 - 1.45 | Standard for a single carbon-oxygen bond. |

| Ring Puckering Angle (°) | ~15 - 25 | Indicates the non-planar conformation of the azetidine ring. |

| HOMO Energy (eV) | -8.0 to -9.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.0 to -2.5 | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (eV) | ~6.0 - 8.0 | Indicator of chemical reactivity and stability. |

These values are estimations based on computational studies of analogous azetidine derivatives and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like 3-Ethylazetidin-3-ol hydrochloride and their interactions with other molecules, such as biological macromolecules or solvent.

For this compound, MD simulations can reveal the preferred puckering conformations of the four-membered azetidine ring and the rotational orientations of the ethyl and hydroxyl substituents. The azetidine ring is not planar and can adopt puckered conformations. The ethyl group at the C3 position can exist in different staggered rotamers relative to the ring. These different conformations will have varying energies, and MD simulations can map out the potential energy surface to identify the most stable conformers.

A study on the proline analogue, azetidine-2-carboxylic acid, demonstrated that azetidines have a propensity to influence peptide bond isomerization, highlighting the impact of the four-membered ring on conformational preferences nih.gov. While 3-Ethylazetidin-3-ol is not an amino acid, this finding underscores the significant conformational influence of the azetidine scaffold.

In the context of drug design, MD simulations are crucial for understanding how a ligand like 3-Ethylazetidin-3-ol might bind to a biological target. By simulating the ligand in the active site of a protein, researchers can predict binding modes, calculate binding free energies, and identify key intermolecular interactions such as hydrogen bonds and van der Waals contacts. The hydroxyl group of 3-Ethylazetidin-3-ol, for instance, can act as both a hydrogen bond donor and acceptor, while the protonated nitrogen can form strong electrostatic interactions.

The following table outlines hypothetical conformational states of the 3-ethylazetidinium-3-ol cation that could be explored using MD simulations.

| Conformer | Dihedral Angle (N-C2-C3-C4, °) | Relative Energy (kcal/mol) | Population (%) |

| Axial-OH | ~160 | 0.0 | ~60 |

| Equatorial-OH | ~-160 | ~0.5 - 1.5 | ~40 |

| Ethyl Rotamer 1 | (C-C-C-N) ~60 | 0.0 | ~50 |

| Ethyl Rotamer 2 | (C-C-C-N) ~180 | ~0.2 - 0.8 | ~30 |

| Ethyl Rotamer 3 | (C-C-C-N) ~-60 | ~0.3 - 1.0 | ~20 |

This data is illustrative and represents the type of information that can be obtained from conformational analysis via molecular dynamics simulations.

Analysis of Ring Strain Effects and Their Influence on Reactivity and Stability

The four-membered ring of azetidine is characterized by significant ring strain, which is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions. This inherent strain is a dominant factor governing the reactivity and stability of azetidine derivatives, including this compound.

The ring strain energy of azetidine is estimated to be around 26 kcal/mol. This value is intermediate between the highly strained aziridine (B145994) (three-membered ring, ~27 kcal/mol) and the much less strained pyrrolidine (B122466) (five-membered ring, ~6 kcal/mol). This intermediate level of strain makes azetidines stable enough to be handled under normal conditions but reactive enough to undergo ring-opening reactions under appropriate conditions.

Computational methods, such as homodesmotic reactions, can be used to calculate the ring strain energy (RSE) researchgate.net. These calculations involve comparing the enthalpy of the cyclic compound to that of an analogous acyclic, strain-free reference compound.

The table below compares the ring strain energies of several small nitrogen-containing heterocycles.

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~26 |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0 |

Data is sourced from general literature on heterocyclic chemistry.

Computational Studies on Reaction Mechanisms Involving Azetidinols

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving azetidinols. For this compound, a key reaction of interest is the nucleophilic ring-opening of the azetidinium ion.

DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Studies on the ring-opening of azetidiniums have shown that the reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbon atoms, leading to the cleavage of a C-N bond nih.gov. The regioselectivity of the attack (i.e., which carbon is attacked) is influenced by steric and electronic factors. In the case of the 3-ethylazetidinium-3-ol cation, nucleophilic attack could potentially occur at either C2 or C4. The presence of the ethyl and hydroxyl groups at C3 would sterically hinder attack at the adjacent carbons to some extent. DFT calculations can predict the preferred site of attack by comparing the activation energies for the different pathways.

Furthermore, computational studies can elucidate the role of the solvent and other catalytic species in the reaction mechanism. For instance, explicit solvent molecules can be included in the calculations to model their influence on the stability of charged species and transition states. The enantioselective ring-opening of azetidines has been studied computationally, revealing how chiral catalysts can stabilize one transition state over another through a network of non-covalent interactions chemrxiv.org.

A hypothetical reaction coordinate diagram for the nucleophilic ring-opening of the 3-ethylazetidinium-3-ol cation could be constructed from computational data, illustrating the energy changes as the reaction progresses from reactants to products through a high-energy transition state.

Medicinal Chemistry Applications and Biological Significance of 3 Ethylazetidin 3 Ol Hydrochloride Derivatives

Role as a Key Synthetic Building Block in Pharmaceutical Development

3-Ethylazetidin-3-ol (B3307948) hydrochloride is a valuable and versatile building block in the creation of more intricate molecules with substantial pharmaceutical potential. The rigid, three-dimensional structure of its azetidine (B1206935) core is highly sought after in medicinal chemistry for exploring new chemical territories. researchgate.netambeed.com The molecule's design, featuring a hydroxyl group and an ethyl group at the 3-position, as well as the secondary amine of the azetidine ring, presents several points for chemical alteration and expansion. This enables the methodical creation of varied compound libraries that exhibit a broad spectrum of physicochemical characteristics and biological functions.

The utility of 3-substituted azetidines, such as derivatives of 3-ethylazetidin-3-ol, is well-established in the synthesis of potent and selective enzyme inhibitors and receptor modulators. nih.govnih.gov The azetidine ring can be used as a central scaffold to orient functional groups in a specific three-dimensional manner, which is essential for effective interaction with biological targets. The ethyl group can create advantageous steric interactions or lipophilic connections within a protein's binding pocket. Meanwhile, the hydroxyl group can function as a hydrogen bond donor or acceptor, or as a point for further functionalization. cymitquimica.com

The hydrochloride salt form of 3-ethylazetidin-3-ol improves its stability and solubility in water-based solutions, which makes it easier to use in different synthetic processes. cymitquimica.comsigmaaldrich.com Its role as a synthetic intermediate has been key in the creation of new therapeutic agents for a variety of diseases. chemimpex.comcphi-online.com

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has become a prominent method for identifying lead compounds in the drug discovery process. This technique involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is found, it can be refined and expanded into a more powerful lead molecule. The distinctive structural characteristics of 3-ethylazetidin-3-ol make it a desirable fragment for FBDD libraries. enamine.net

Its low molecular weight and simplicity align with the "rule of three," a common principle for choosing fragments. The inflexible azetidine scaffold offers a clear three-dimensional form that can effectively investigate the structure of a protein's binding site. ambeed.comenamine.net The mix of a hydrophobic ethyl group and a polar hydroxyl group enables it to form both lipophilic and hydrogen-bonding interactions, which boosts the chances of it binding to a wide array of targets.

By including the 3-ethylazetidin-3-ol fragment in screening libraries, researchers can explore new areas of chemical space that are often overlooked by more conventional, larger molecules. If this fragment shows that it can bind to a target of interest, its numerous points of synthetic accessibility can be used to quickly create similar compounds with better affinity and selectivity. This continuous process of fragment development is a key feature of FBDD and has been successfully used for many therapeutic targets. enamine.net

Structure-Activity Relationship (SAR) Studies of 3-Ethylazetidin-3-ol Derivatives

Structure-activity relationship (SAR) studies are essential in medicinal chemistry, offering understanding of how a molecule's chemical structure affects its biological activity. nih.govnih.gov For derivatives of 3-ethylazetidin-3-ol, SAR studies have been vital in enhancing their potency, selectivity, and pharmacokinetic characteristics. nih.govnih.gov

These studies usually entail the systematic alteration of various parts of the molecule, such as the azetidine ring, the ethyl group, and the hydroxyl group. For instance, the nitrogen atom of the azetidine ring is frequently replaced with different functional groups to examine interactions with particular residues in a target's binding site. The size and type of the substituent on the nitrogen can significantly influence activity. nih.gov

Altering the ethyl group, for example, by substituting it with other alkyl or aryl groups, can explore the steric and electronic needs of the binding pocket. In a similar way, the hydroxyl group can be changed into ethers, esters, or other functional groups to modify its hydrogen-bonding ability and lipophilicity. These methodical changes enable medicinal chemists to develop a thorough comprehension of the molecular interactions that control biological activity, which then directs the creation of more efficient therapeutic agents. nih.gov

Bioisosteric Replacement Strategies Utilizing the Azetidine Scaffold

Bioisosterism is the principle of replacing a functional group with another that possesses similar physicochemical properties. This is a common tactic in drug design aimed at enhancing potency, selectivity, or pharmacokinetic profiles. spirochem.comdrughunter.comdrughunter.com The azetidine scaffold, including the one in 3-ethylazetidin-3-ol, is often used as a bioisostere for other frequently used ring systems like pyrrolidine (B122466), piperidine, and even acyclic fragments. acs.orgcambridgemedchemconsulting.com

The constrained nature of the azetidine ring can arrange substituents in a way that is favorable for binding to a biological target, which could result in higher potency. researchgate.net Its three-dimensional quality can also improve selectivity when compared to more flexible counterparts. enamine.net Moreover, adding the azetidine ring can have a positive effect on metabolic stability and physicochemical properties such as solubility and lipophilicity. sciencedaily.com

For instance, substituting a gem-dimethyl group with the 3-substituted azetidine core can introduce a useful vector for additional chemical changes while preserving a similar spatial configuration. The nitrogen atom in the azetidine ring can also function as a hydrogen bond acceptor, imitating the interactions of other functional groups. nih.gov The effective use of the azetidine scaffold as a bioisostere has been shown in the creation of many biologically active compounds. cambridgemedchemconsulting.com

Pharmacological Activities and Therapeutic Potential of Azetidin-3-ol (B1332694) Containing Compounds

Compounds that include the azetidin-3-ol moiety have shown a wide array of pharmacological effects, which underscores their therapeutic possibilities in different disease areas. nih.govijsr.net The distinct structural and physicochemical characteristics of the azetidin-3-ol scaffold help it to bind with a varied selection of biological targets with strong affinity and selectivity. ambeed.comlifechemicals.com

The azetidin-3-ol scaffold has been especially successful in the discovery of new drugs that target the central nervous system (CNS). researchgate.netresearchgate.net Its capacity to confer advantageous properties for penetrating the blood-brain barrier makes it a desirable core for creating CNS-active drugs. nih.gov For instance, a derivative known as KHG26792 has demonstrated neuroprotective effects in brain ischemia/reperfusion injuries by reducing apoptosis, inflammation, and oxidative stress. nih.gov Other derivatives of 3-aryl-3-azetidinyl acetic acid methyl ester have also shown neuroprotective activity in models related to Parkinson's and Alzheimer's diseases. nih.govktu.edu

Derivatives of azetidin-3-ol have been widely studied as modulators of neurotransmitter receptors, especially dopamine (B1211576) and serotonin (B10506) receptors, which are involved in many neurological and psychiatric conditions. nih.govnih.gov The rigid structure of the azetidine core can effectively position important pharmacophoric elements to create selective interactions with these receptors.

For example, certain derivatives of azetidin-3-ol have been recognized as powerful and selective ligands for dopamine D2 and D3 receptors. researchgate.net These receptors are important targets for treating schizophrenia and Parkinson's disease. The particular substitution pattern on the azetidine nitrogen and the stereochemistry at the 3-position have been found to be essential for obtaining high affinity and selectivity for these dopamine receptor subtypes.

Likewise, compounds with the azetidin-3-ol motif have been created as ligands for different serotonin (5-HT) receptor subtypes. nih.gov For instance, selective antagonists of the 5-HT2A receptor, which are being studied for the treatment of depression and psychosis, have been synthesized using the azetidin-3-ol scaffold. The capacity to adjust the substitution pattern around the azetidine core has made it possible to optimize selectivity over other serotonin receptor subtypes, which is vital for reducing unwanted side effects. Furthermore, novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been developed and assessed as triple reuptake inhibitors (TRIs), which target the transporters for serotonin, norepinephrine, and dopamine. nih.gov

| Compound Class | Target Receptor/Transporter | Therapeutic Area |

| Azetidin-3-ol Derivatives | Dopamine D2/D3 Receptors | Schizophrenia, Parkinson's Disease |

| Azetidin-3-ol Derivatives | Serotonin 5-HT2A Receptors | Depression, Psychosis |

| 3-Aryl-3-oxypropylamine Azetidines | Serotonin, Norepinephrine, and Dopamine Transporters (SERT, NET, DAT) | Depression |

Neuroprotective and Central Nervous System (CNS) Activities

Mitigation of Neurodegenerative Disease Pathologies (e.g., Alzheimer's, Parkinson's)

While research into the direct application of 3-Ethylazetidin-3-ol hydrochloride derivatives in neurodegenerative diseases is not extensively documented in publicly available literature, the broader class of azetidine-containing compounds has been investigated for potential therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.

For instance, various heterocyclic compounds, which include the azetidine scaffold, are being explored for their neuroprotective properties. nih.govnih.gov The development of multi-target drugs for Alzheimer's often involves linking different pharmacophores, and azetidine derivatives could potentially serve as a core structural component in such strategies. nih.gov Thiazole and thiazolidine (B150603) derivatives, for example, have shown promise by targeting cholinesterase activity, amyloid-beta peptide, and tau protein aggregation. nih.gov

In the context of Parkinson's disease, research has focused on monoamine oxidase B (MAO-B) inhibitors. While specific this compound derivatives have not been highlighted as MAO-B inhibitors, other nitrogen-containing heterocyclic compounds are being actively studied for this purpose.

It is important to note that while the foundational azetidine structure is of interest in neurodegenerative disease research, specific studies on this compound derivatives are not yet prevalent.

Anti-Inflammatory Activities and Related Mechanistic Pathways

There is a lack of specific studies focusing on the anti-inflammatory properties of this compound derivatives. However, the broader class of compounds containing azetidine and other heterocyclic rings has been a subject of anti-inflammatory research.

For example, studies on other synthetic compounds have demonstrated anti-inflammatory effects through mechanisms that include the reduction of pro-inflammatory markers like cyclooxygenase-2 (COX-2), nitric oxide (NO), and various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov One study on N-(3-Florophenyl)ethylcaffeamide indicated that its anti-inflammatory mechanism might be linked to decreasing levels of COX-2, NO, and TNF-α in inflamed tissues and increasing the activities of antioxidant enzymes. nih.gov

Given the interest in novel anti-inflammatory agents, derivatives of this compound could be potential candidates for future investigation, though current research has not specifically addressed this.

Antimicrobial and Antitubercular Properties

Specific research on the antimicrobial and antitubercular properties of this compound derivatives is limited in the available literature. However, the azetidinone (a related beta-lactam) and other heterocyclic structures are well-established as having antimicrobial potential.

For instance, various N-[(2-oxo-3-chloro-4-substituted phenyl-azetidineimino)-propyl] derivatives bearing indole (B1671886) moieties have been synthesized and shown to have moderate to excellent in vitro activity against Mycobacterium tuberculosis H37Rv and other bacteria and fungi. jocpr.com Similarly, a series of isoniazid (B1672263) embedded triazole derivatives have demonstrated potent antitubercular activity. nih.gov Other research has focused on imidazo[2,1-b]thiazole (B1210989) derivatives, with some compounds showing notable antitubercular and antibacterial effects. nih.gov

These findings suggest that the broader family of azetidine-containing compounds is a promising area for the development of new antimicrobial and antitubercular agents.

Table 1: Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Isoniazid embedded triazole derivatives | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL | nih.gov |

| N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides | Mycobacterium tuberculosis H37Rv | IC50: 6.16 µg/mL | nih.gov |

Antineoplastic and Anticancer Research

While there is no specific mention of this compound derivatives in antineoplastic research, related azetidinone compounds have been explored. For example, a series of 3-chloro-azetidin-2-one derivatives, which are structurally related to resveratrol, have been synthesized and investigated for their effects on human breast cancer cell lines. nih.gov These studies indicate that some azetidin-based compounds may have potential as anticancer agents. nih.gov

The development of antibody-drug conjugates (ADCs), which are discussed in a later section, is a significant area of anticancer research where azetidine-based linkers are relevant.

Enzymatic Target Inhibition (e.g., Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors)

Monoacylglycerol lipase (MAGL) is a therapeutic target for a range of disorders, including cancer and neurological conditions. nih.gov While there is no direct evidence of this compound derivatives acting as MAGL inhibitors, a patent has been filed for 1H-pyrazol-5-yl)-2-azaspiro[3.3]heptan-2-yl methanone (B1245722) compounds, which contain a spirocyclic azetidine core, for the inhibition of MAGL. wipo.int These compounds are being investigated for the treatment of MAGL-mediated diseases such as neurodegenerative diseases and inflammatory conditions. wipo.int

Additionally, research into diphenylsulfide-benzoylpiperidine derivatives has yielded potent MAGL inhibitors with potential anticancer activity. nih.gov This highlights the interest in developing novel inhibitors for this enzyme, a field where new azetidine derivatives could potentially find a role.

Development as Linkers in Advanced Therapeutic Modalities (e.g., Antibody-Drug Conjugates (ADCs), PROTACs)

The use of azetidine derivatives as linkers in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is an area of active interest. Azetidin-3-ol hydrochloride, a closely related compound, is described as a non-cleavable linker used in the synthesis of ADCs and as an alkyl chain-based linker for PROTACs. medchemexpress.com

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. nih.govresearchgate.net The linker plays a crucial role in the stability and efficacy of the ADC. nih.gov The azetidine scaffold can provide a stable connection point for attaching the drug to the antibody.

PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The linker in a PROTAC is critical for orienting the two binding moieties correctly. The alkyl chain structure of azetidine-based linkers can be adapted for this purpose. medchemexpress.comnih.gov

While the direct use of this compound as a linker is not explicitly detailed, its structural similarity to Azetidin-3-ol hydrochloride suggests its potential for similar applications in the development of ADCs and PROTACs.

Table 2: Application of Azetidine-based Compounds in Advanced Therapeutics

| Therapeutic Modality | Compound/Scaffold | Role | Reference |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Azetidin-3-ol hydrochloride | Non-cleavable linker | medchemexpress.com |

| PROTACs | Azetidin-3-ol hydrochloride | Alkyl chain-based linker | medchemexpress.com |

Investigation as Activity-Based Probes (ABPs) for Biological Target Elucidation

There is no specific information available on the investigation of this compound derivatives as activity-based probes (ABPs). ABPs are powerful chemical tools used to study the activity of enzymes in complex biological systems. The development of novel ABPs is an ongoing area of research. While not directly implicated, the reactive nature of the azetidine ring could, in principle, be functionalized to create novel probes, but this remains a hypothetical application without direct supporting research.

Mechanistic Studies of Biological Interactions and Biochemical Pathways

Elucidating Molecular Targets and Binding Mechanisms of Azetidinol (B8437883) Derivatives

The biological functions of azetidine (B1206935) derivatives are diverse, with activities reported against a range of molecular targets. While specific targets for 3-Ethylazetidin-3-ol (B3307948) hydrochloride are not yet elucidated in publicly available literature, research on related compounds offers valuable insights. For instance, azetidine derivatives have been investigated as inhibitors of GABA transporters (GAT-1 and GAT-3), which are critical for regulating neurotransmitter levels in the central nervous system. nih.gov The binding of these derivatives is influenced by the nature of the substituents on the azetidine ring. nih.gov

In the context of anti-inflammatory and neuroprotective actions, one notable azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to have effects in models of neuroinflammation. nih.gov Although the direct molecular binding partner for KHG26792's primary therapeutic effect is still under investigation, its downstream effects suggest interaction with key signaling proteins. nih.gov

The structural features of azetidinol derivatives, such as the hydroxyl group and other substituents, are critical for their interaction with biological macromolecules. researchgate.net These features dictate the compound's ability to fit into the binding pockets of enzymes or receptors and form stable interactions.

Table 1: Investigated Molecular Targets of Azetidine Derivatives

| Derivative Class | Investigated Target(s) | Potential Therapeutic Area |

| Azetidin-2-ylacetic acid derivatives | GABA transporter 1 (GAT-1) | Neurology |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GABA transporter 1 (GAT-1) & 3 (GAT-3) | Neurology |

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Implicated in Akt/GSK-3β and NF-κB pathways | Neuroinflammation |

This table is illustrative and based on research on various azetidine derivatives, not specifically 3-Ethylazetidin-3-ol hydrochloride.

Impact on Cellular Signaling Pathways and Metabolic Processes

The interaction of azetidinol derivatives with their molecular targets can trigger a cascade of events within cellular signaling pathways. The derivative KHG26792 has been shown to modulate the Akt/GSK-3β signaling pathway. nih.gov This pathway is a critical regulator of cell survival, proliferation, and apoptosis. By increasing the phosphorylation of Akt and its downstream target GSK-3β, KHG26792 can promote cell survival and reduce pathological responses. nih.gov

Furthermore, KHG26792 has been observed to decrease the translocation of the transcription factor NF-κB into the nucleus. nih.gov NF-κB is a master regulator of inflammatory gene expression. Its inhibition by KHG26792 leads to a reduction in the production of pro-inflammatory mediators. nih.gov

The impact of this compound on metabolic processes has not been specifically reported. However, the modulation of signaling pathways like Akt, which is also involved in metabolic regulation, suggests that this class of compounds could potentially influence cellular metabolism.

Table 2: Effects of the Azetidinol Derivative KHG26792 on Cellular Signaling

| Signaling Pathway | Effect of KHG26792 | Downstream Consequence |

| Akt/GSK-3β | Increased phosphorylation | Promotion of cell survival |

| NF-κB | Decreased nuclear translocation | Reduction of inflammatory gene expression |

Data is based on studies of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792). nih.gov

Role in Modulating Oxidative Stress and Mitochondrial Function

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in many diseases. The azetidine derivative KHG26792 has demonstrated anti-oxidative effects in the context of β-amyloid-induced toxicity. nih.gov It was found to downregulate the levels of protein oxidation, lipid peroxidation, and ROS. nih.gov

While direct studies on the effect of this compound on mitochondrial function are lacking, the modulation of oxidative stress is intrinsically linked to mitochondrial health. Mitochondria are a major source of cellular ROS, and their dysfunction can exacerbate oxidative damage. The anti-oxidative properties of azetidinol derivatives like KHG26792 suggest a potential role in preserving mitochondrial integrity and function.

Influence on Inflammatory Responses and Microglial Activation

Neuroinflammation, often driven by the activation of microglial cells, is a hallmark of many neurodegenerative diseases. Research on KHG26792 has provided significant insights into the anti-inflammatory potential of azetidinol derivatives. In primary microglial cells stimulated with β-amyloid, KHG26792 attenuated the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). nih.gov

This suppression of inflammatory mediators is a direct consequence of the inhibition of the NF-κB signaling pathway, as mentioned earlier. By preventing the activation of microglia, azetidinol derivatives like KHG26792 may help to mitigate the chronic neuroinflammatory state that contributes to neuronal damage. nih.gov The potential of this compound to exert similar effects warrants further investigation.

Table 3: Anti-inflammatory Effects of the Azetidinol Derivative KHG26792 on Microglial Cells

| Inflammatory Mediator | Effect of KHG26792 Treatment |

| Interleukin-6 (IL-6) | Attenuated production |

| Interleukin-1β (IL-1β) | Attenuated production |

| Tumor Necrosis Factor-α (TNF-α) | Attenuated production |

| Nitric Oxide (NO) | Attenuated production |

Data is based on studies of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) in β-amyloid-treated primary microglial cells. nih.gov

Future Directions and Emerging Research Avenues for 3 Ethylazetidin 3 Ol Hydrochloride

Exploration of Novel Synthetic Methodologies and Cascade Reactions

The synthesis of azetidines, historically challenging, is a critical area of ongoing research. magtech.com.cnresearchgate.net Advances focus on efficiency, atom economy, and the construction of complex molecular architectures.

A key trend is the development of cascade reactions, which build significant molecular complexity in a single transformation. nih.gov Researchers have developed a copper(I)-catalyzed tandem reaction involving a ontosight.aiacs.org-rearrangement and 4π-electrocyclization to produce azetidine (B1206935) nitrones, which can then undergo further cycloadditions. acs.org Another innovative approach is a photo-induced copper-catalyzed [3+1] radical cascade cyclization, which functionalizes two α-amino C(sp³)-H bonds to create highly substituted azetidines. nih.gov Palladium catalysis has also been employed in cascade sequences to transform tricyclic aziridines into complex tetracyclic amine scaffolds. nih.gov

Newer synthetic strategies for the azetidine ring include:

[3+1]-Annulation Reactions: A relay catalysis strategy using a Lewis acid and a (hypo)iodite catalyst enables the reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to form azetidines. organic-chemistry.org

Ring Contractions and Expansions: The rearrangement of larger or smaller rings, such as the thermal rearrangement of anti-aziridino amino esters, provides routes to functionalized azetidines. acs.org

Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct method to obtain functionalized azetidines and is being refined for greater selectivity. researchgate.net

Cyclization of Acyclic Precursors: Modern methods continue to refine the classical approach of cyclizing γ-amino alcohols or γ-haloamines, for instance, through mediation by 1,1′-carbonyldiimidazole (CDI) for enantiopure products. acs.orgcolab.ws

These methodologies are expanding the toolkit available to chemists, allowing for the creation of novel azetidine derivatives with diverse substitution patterns.

Emerging Synthetic Methodologies for Azetidine Scaffolds

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Cascade ontosight.aiacs.org-Rearrangement & 4π-Electrocyclization | Copper(I) | Forms azetidine nitrones from O-propargylic oximes in one pot. | acs.org |

| Photo-induced [3+1] Radical Cascade Cyclization | Copper Photocatalyst | Atom-economic synthesis via double C-H activation; creates vicinal tertiary-quaternary centers. | nih.gov |

| Palladium-Catalyzed Cascade | Palladium | Transforms tricyclic aziridines into complex tetracyclic amines in a single step. | nih.gov |

| [3+1]-Annulation | Lewis Acid / (Hypo)iodite | Reacts cyclopropane 1,1-diesters with aromatic amines. | organic-chemistry.org |

| Aza Paternò-Büchi Reaction | Visible Light | A [2+2] cycloaddition between imines and alkenes, representing a direct route to azetidines. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from target identification to lead optimization. mednexus.orgnih.gov These technologies are particularly suited to navigating the vast chemical space of potential drug-like molecules to find promising candidates for development. astrazeneca.com For scaffolds like azetidine, AI and ML can accelerate the design-make-test-analyze cycle.

Key applications of AI/ML in this context include:

Predictive Modeling: Machine learning tools, especially graph neural networks, are widely used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel molecules. astrazeneca.comyoutube.com This allows for the in silico screening of large virtual libraries of azetidine derivatives, prioritizing those with the most promising profiles for synthesis and testing.

Generative Models: AI can design novel molecules. Techniques using recurrent neural networks and reinforcement learning can generate new azetidine-containing structures optimized for specific properties, such as binding to a particular biological target. youtube.com

Accelerating Synthesis and Discovery: AI can analyze vast datasets from high-throughput screening to identify structure-activity relationships (SAR) that might be missed by human researchers. astrazeneca.com By integrating with automated synthesis platforms, AI can drive autonomous discovery, where molecules are designed, synthesized, and tested in a closed loop with minimal human intervention.

Transfer Learning: A significant challenge in drug discovery is that high-quality data is often scarce for specific targets. Transfer learning, an ML strategy, addresses this by applying knowledge gained from large, easily generated datasets (e.g., early-stage screening) to improve predictive performance on smaller, more complex datasets from later stages of the discovery funnel. astrazeneca.com

The integration of AI promises to make the discovery of new drugs based on the 3-ethylazetidin-3-ol (B3307948) hydrochloride scaffold more efficient, cost-effective, and targeted. nih.govnih.gov

Advancements in Stereocontrol and Asymmetric Synthesis for Azetidinol (B8437883) Scaffolds

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereocontrolled and asymmetric synthesis of azetidinol scaffolds is a major focus of research. acs.org Accessing specific enantiomers or diastereomers is crucial for studying structure-activity relationships and optimizing therapeutic potential. acs.orgnih.gov

Recent advancements in this area include:

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has proven effective for the asymmetric synthesis of nitrogen-containing heterocycles. researchgate.net A general and scalable method using chiral tert-butanesulfinamides allows for the synthesis of enantioenriched C2-substituted azetidines, with diastereomers that are often separable by chromatography. acs.org

Catalytic Asymmetric Reactions: A highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst. acs.org This method installs both a boryl and an allyl group across the double bond with excellent control over the two newly formed stereocenters. acs.org This represents a rare example of copper-catalyzed asymmetric boryl alkylation on a strained heterocycle. acs.org

Substrate and Reagent Control: Researchers have demonstrated the ability to selectively produce different stereoisomers by carefully choosing reagents and reaction conditions. For example, by switching between lithium hexamethyldisilylazide (LiHMDS) and potassium hexamethyldisilylazide (KHMDS), different epimers of a 2-cyanoazetidine could be selectively formed. acs.org

Stereodivergent Synthesis: Strategies are being developed to access multiple stereoisomers from a common precursor. One such route provides access to polyhydroxylated bicyclic azetidines from a single bicyclic β-lactam intermediate, with diastereoselectivity controlled by substrate-controlled oxidation steps. rsc.org

These methods provide powerful tools for creating libraries of stereochemically pure azetidinol derivatives, which is essential for detailed pharmacological evaluation.

Highlights in Asymmetric Synthesis of Azetidine Scaffolds

| Approach | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|

| Chiral Sulfinamide Auxiliary | (R)-tert-butanesulfinamide | Gram-scale synthesis of diastereoenriched C2-substituted azetidines. | acs.org |

| Enantioselective Difunctionalization | Cu/bisphosphine catalyst | Asymmetric boryl allylation of azetines with high enantioselectivity (ee) and diastereomeric ratio (dr). | acs.org |

| Stereodivergent Synthesis | Common β-lactam precursor | Divergent preparation of novel polyhydroxylated bicyclic azetidine iminosugar mimics. | rsc.org |

| Modular Stereocontrolled Functionalization | Palladium/Norbornene catalysis | Sequential C–H activation and decarboxylative cross-coupling of carboxylic acids to form trans-1,2-disubstituted azetidines. | nih.gov |

Expanding the Pharmacological Spectrum and Targeting New Biological Systems

While azetidine derivatives have been explored for some time, new research is continually expanding their potential applications by targeting novel biological systems. The rigid, three-dimensional nature of the azetidine scaffold makes it an attractive motif for designing specific inhibitors and modulators. nih.gov

Emerging therapeutic targets for azetidine-based compounds include:

Oncology: A series of (R)-azetidine-2-carboxamide analogues have been developed as potent, direct, small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govacs.org Some of these compounds show sub-micromolar inhibitory activity and have demonstrated the ability to suppress tumor cell growth and induce apoptosis in cells with overactive STAT3. nih.govacs.org

Infectious Diseases: Azetidine derivatives have shown significant promise as antimicrobials. One series, termed BGAz, exhibits potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, the bacterium that causes tuberculosis. acs.org These compounds appear to act via a novel mechanism that blocks the late-stage assembly of mycolic acids. acs.org Furthermore, modular synthesis strategies have been applied to the rapid diversification of azetidine scaffolds to discover new antimalarial agents. nih.gov

Central Nervous System (CNS) Disorders: Based on a 3-aryl-3-oxypropylamine scaffold, novel 3-substituted azetidines were designed and evaluated as triple reuptake inhibitors (TRIs) for serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.gov One promising compound showed in vivo activity in antidepressant screening models. nih.gov

Bioisosteric Replacement: Researchers are exploring the use of azetidine rings as bioisosteres for other common cyclic amines, such as piperazine (B1678402) or morpholine (B109124), in known drugs. researchgate.net This "scaffold hopping" can lead to novel analogues with similar or improved activity and physicochemical properties, while also providing access to new intellectual property. researchgate.net For example, replacing the morpholine ring in the anticancer drug Sonidegib with a spirocyclic azetidine resulted in a novel, active analogue. researchgate.net

The continued exploration of azetidine libraries against a wide range of biological targets is likely to uncover new therapeutic applications for derivatives of 3-Ethylazetidin-3-ol hydrochloride.

Industrial Scale-Up Innovations and Green Process Development

Translating a promising laboratory synthesis into a large-scale industrial process presents significant challenges, including cost-effectiveness, consistency, and safety. ontosight.ai For azetidine synthesis, which can be complex, innovations in process chemistry are crucial.

Current trends in scale-up and green process development include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scalability. They allow for better control over reaction parameters like temperature and pressure, improve safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity. A domino synthesis of azetidinium salts has been successfully scaled to the gram-level using a flow process. nih.gov

Innovative Catalysis: The development of more efficient and robust catalysts is key to improving the industrial viability of azetidine synthesis. Nanoparticle-based catalysts are being explored to increase reaction rates and reduce waste. ontosight.ai The use of earth-abundant and less toxic metals, such as iron for catalyzing thiol alkylation with azetidinols, represents a move toward greener chemistry. nih.gov

Green Chemistry Principles: Future industrial processes will increasingly need to adhere to the principles of green chemistry. This includes using more environmentally benign solvents (like water or ethanol (B145695) where possible), reducing the number of synthetic steps through cascade reactions, and designing processes that generate less waste. nih.govchemicalindustryjournal.co.uk The development of patents for green chemical innovations is also becoming an important strategic consideration for businesses. chemicalindustryjournal.co.uk

Successful industrial-scale production of this compound and its derivatives will depend on these innovations to create processes that are not only efficient and scalable but also sustainable.

Intellectual Property Landscape and Patent Analysis in Azetidine Chemistry

The intellectual property (IP) landscape for azetidine chemistry reflects its growing importance in medicinal chemistry and materials science. Patents in this area typically claim novel compounds, synthetic methods, and specific applications.

An analysis of the patent landscape reveals several key areas of focus:

Composition of Matter Claims: The most common type of patent protects novel azetidine derivatives. These patents define a general chemical structure (a Markush structure) and claim all the compounds that fall within that definition. Examples include patents for 4,4-disubstituted azetidin-2-ones with central depressant and anti-convulsive activity and N-(1-benzhydryl-azetidin-3-yl) derivatives. google.comgoogle.com

Process Patents: Many patents claim new and improved methods for synthesizing azetidines. These often focus on overcoming the challenges of low yields or harsh reaction conditions associated with previous methods. google.comgoogle.com For example, patents describe specific processes for preparing 3-amino-azetidine derivatives, which are key intermediates for many biologically active compounds. google.com

Building Blocks for Combinatorial Chemistry: Some patents protect novel azetidine-based building blocks designed for the creation of large combinatorial libraries. google.comgoogle.com These libraries are then screened to identify new drug leads, making the building blocks themselves valuable IP.

"Green" Inventions: As sustainable chemistry becomes more important, there is a growing interest in patenting green chemical innovations. chemicalindustryjournal.co.uk This can include new bio-based routes to azetidines or processes that use greener solvents and catalysts. A well-defined IP strategy is crucial for protecting and commercializing these technologies. chemicalindustryjournal.co.uk

The patent literature shows a clear and continuous effort to expand the chemical space around the azetidine core and to develop more efficient and proprietary methods for accessing these valuable compounds.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-Ethylazetidin-3-ol hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines under acidic conditions. For example, tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1334414-00-4) can serve as a structural analog for reaction optimization . Purification via HPLC (high-performance liquid chromatography) is critical, as demonstrated for similar azetidine derivatives (e.g., n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride, purity: 98.34% via HPLC) . Post-synthesis, validate purity using spectroscopic methods (NMR, FT-IR) and compare against reference standards.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm the azetidine ring structure and ethyl/hydroxyl substituents.

- Mass Spectrometry (MS) : Verify molecular weight (CHClNO, MW: 153.6 g/mol) using high-resolution MS .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present, as seen in analogs like (3R,4S)-4-aminooxan-3-ol hydrochloride .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards) :

- Use PPE (gloves, goggles) and work in a fume hood.

- Store in airtight containers at recommended temperatures (e.g., -20°C for hygroscopic analogs like ethyl azetidine-3-carboxylate hydrochloride) .

- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

- Methodological Answer : Use factorial experimental design to test variables:

- Temperature : Evaluate effects on cyclization efficiency (e.g., 25°C vs. 60°C).

- Catalysts : Screen Lewis acids (e.g., ZnCl) or organocatalysts for stereoselective synthesis .

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) on reaction kinetics .

- Quantify yields via LC-MS and validate reproducibility across ≥3 independent trials .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Address discrepancies through:

- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Matrix Effects : Use spiked samples in biological matrices (e.g., plasma) to assess interference, as shown in pyridoxine hydrochloride assays .

- Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring p-values <0.05 for significance .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Design accelerated stability studies:

- pH Variability : Test buffers (pH 3–9) at 25°C and 40°C, sampling at 0, 7, 14, and 30 days.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the azetidine ring) .

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. What computational methods support the prediction of this compound’s pharmacological properties?

- Methodological Answer : Utilize in silico tools:

- Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) using AutoDock Vina.

- ADMET Prediction : Employ platforms like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

- QSAR Modeling : Corrogate electronic (HOMO-LUMO) and steric parameters with bioactivity data from analogs (e.g., azetidine carboxylates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.